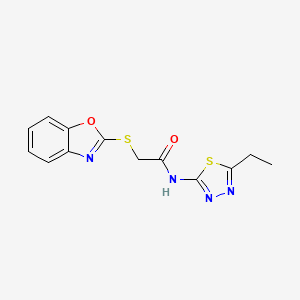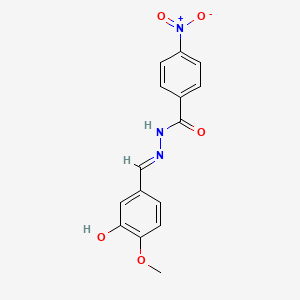![molecular formula C12H18N6OS2 B5546756 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide and its derivatives involves multiple steps, including condensation reactions, cyclization, and substitutions. Techniques such as carbodiimide condensation have been utilized for the efficient synthesis of these compounds. The structures of the synthesized compounds have been confirmed by various spectral data including MS, IR, CHN, and NMR (Wang, Li, Dong, & Dong, 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been established through spectral data and, in some cases, single-crystal X-ray diffraction. This analysis provides insights into the arrangement of atoms within the molecule and its electronic structure, essential for understanding the compound's chemical behavior (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions that highlight their reactivity and potential for further modification. The reactivity is influenced by the presence of the thiadiazole and triazole rings, which are capable of undergoing nucleophilic and electrophilic substitutions, respectively. This versatility makes them suitable for the synthesis of a wide range of derivatives with potential biological activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. The crystal packing and hydrogen bonding patterns provide insights into the stability and solubility of the compounds, which are essential for their potential application in various fields (Gautam, Gautam, & Chaudhary, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form derivatives, are dictated by the functional groups present in the molecule. These properties are explored through experimental studies and theoretical calculations, providing a comprehensive understanding of the compound's chemistry (Kovalenko, Nosulenko, Voskoboynik, Berest, Antypenko, Antypenko, & Katsev, 2012).
Aplicaciones Científicas De Investigación
Insecticidal Applications
A study explored the synthesis of various heterocycles, including thiadiazole derivatives, for their potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research demonstrated the utility of such compounds in developing new insecticidal agents (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Another study synthesized biologically important N-heteroaryl-2-(heteroarylthio)acetamides, noting that similar structures have been important in inhibiting HIV 1 replications. This highlights the compound's potential in antimicrobial and antiviral research (Krishnaraj & Muthusubramanian, 2014).
Analgesic and Anti-inflammatory Agents
Compounds with the thiadiazole core have been designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. This includes detailed analysis and evaluation of their potential as therapeutic agents, indicating the compound's applicability in pain management and inflammatory conditions (Shkair et al., 2016).
Glutaminase Inhibitors for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which include thiadiazole derivatives, has shown significant promise in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy. This work underscores the compound's potential in oncology, particularly in designing drugs with improved solubility and therapeutic efficacy (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-4-10-16-18-12(21-10)14-9(19)6-20-11-13-8(15-17-11)5-7(2)3/h7H,4-6H2,1-3H3,(H,13,15,17)(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZOVQSJJRRBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NNC(=N2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)


![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)
![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)
![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)
![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

